molecular formula C20H20O6 B192381 Sigmoidin B CAS No. 87746-47-2

Sigmoidin B

Cat. No. B192381
CAS RN: 87746-47-2
M. Wt: 356.4 g/mol
InChI Key: SFQIGPZCFNTPOD-KRWDZBQOSA-N
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Description

Sigmoidin B is a tetrahydroxyflavanone . It is a type of flavonoid derivative that is characterized by the presence of hydroxy groups at positions 5, 7, 3’, and 4’ and a prenyl group at position 5’ . It is isolated from Erythrina sigmoidea and exhibits anti-inflammatory and antioxidant activities .


Molecular Structure Analysis

Sigmoidin B has a molecular formula of C20H20O6 . Its average mass is 356.369 Da and its monoisotopic mass is 356.125977 Da . It has one defined stereocentre .


Physical And Chemical Properties Analysis

Sigmoidin B has a molecular formula of C20H20O6 . Its average mass is 356.369 Da and its monoisotopic mass is 356.125977 Da . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Antioxidant and Anti-Inflammatory Properties : Sigmoidin B, extracted from Erythrina sigmoidea Hua, exhibits significant antioxidant activity. This activity is linked to its ability to scavenge free radicals and inhibit arachidonic acid metabolism, specifically as a selective inhibitor of 5-lipoxygenase. It also demonstrates anti-inflammatory effects in experimental models of inflammation, such as mouse ear oedema induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) and phospholipase A(2)-induced mouse paw oedema (Njamen et al., 2004).

  • Macrophage Superoxide Production Inhibition : Sigmoidin B, along with Sigmoidin A, has been shown to inhibit superoxide production in macrophages. This inhibition is attributed to either a direct reaction with O2- or an action on the membrane-bound enzyme NADPH oxidase (Cotelle et al., 1993).

  • Comparative Cytotoxic Activity : In a comparative study with eriodictyol, Sigmoidin A, a structural analogue of Sigmoidin B, has been shown to induce prooxidative macromolecular damage and cytotoxicity in cancer cells. These effects are proposed to be due to the reduction of Cu(II) to Cu(I), suggesting a prooxidative mechanism of DNA damage and cell death (Habtemariam & Dagne, 2010).

  • Intracellular Calcium Compartment Effects : Sigmoidin B, along with Sigmoidin A, when added to sea urchin egg preparations after insemination, inhibits egg division. It was observed to reduce the storage capacity of non-mitochondrial intracellular calcium compartments, triggering a complete discharge of sequestered calcium, crucial for the cell cycle (Biyiti et al., 1990).

properties

IUPAC Name

(2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-10(2)3-4-11-5-12(6-16(24)20(11)25)17-9-15(23)19-14(22)7-13(21)8-18(19)26-17/h3,5-8,17,21-22,24-25H,4,9H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQIGPZCFNTPOD-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236606
Record name Sigmoidin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sigmoidin B

CAS RN

87746-47-2
Record name Sigmoidin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87746-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sigmoidin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087746472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sigmoidin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
234
Citations
D Njamen, JT Mbafor, ZT Fomum, A Kamanyi… - Planta …, 2004 - thieme-connect.com
… Two prenylated flavanones isolated from Erythrina sigmoidea Hua (sigmoidin A and sigmoidin B) … In the assay of phospholipase A 2 -induced mouse paw oedema, only the sigmoidin B …
Number of citations: 74 www.thieme-connect.com
S Habtemariam - Pharmaceutical Biology, 2012 - Taylor & Francis
Context: During the last few decades, the prevalence of obesity in the western world has dramatically increased with epidemic proportions. Hand in hand with this statistic, the …
Number of citations: 43 www.tandfonline.com
S Habtemariam, E Dagne - Planta medica, 2010 - thieme-connect.com
Sigmoidin A (SGN) is a prenylated flavanone derivative of eriodictyol (ERD) with reported moderate antioxidant, antimicrobial and anti-inflammatory activity. Since ERD and other …
Number of citations: 42 www.thieme-connect.com
L Biyiti, D Pesando, S Puiseux-Dao, JP Girard, P Payan - Toxicon, 1990 - Elsevier
… We investigated the effect of Sigmoidin A and Sigmoidin B on cell division using a 4% egg suspension, a concentration necessary to perform kinetic experiments. In the first …
Number of citations: 36 www.sciencedirect.com
N Cotelle, JL Bernier, JP Catteau… - Natural Product …, 1993 - Taylor & Francis
… Abstract: Two prenylated flavanones namely sigmoidin A (SA) and sigmoidin B (SB) have been extracted from Eryfhrina sigrnoidea Hua , a plant of Cameroon traditionally used in local …
Number of citations: 8 www.tandfonline.com
T Nomura, T Fukai, T Akiyama - Pure and Applied Chemistry, 2002 - degruyter.com
… The affinities of the other five phenols, a flavanone (liquiritigenin), two prenylflavanones (isobavachin and sigmoidin B), a prenylated coumestan (glycyrol), and a pyranoisoflav-3-ene (…
Number of citations: 203 www.degruyter.com
A Yenesew, S Derese, JO Midiwo, CC Bii… - Fitoterapia, 2005 - academia.edu
… In a bioassay-guided fractionation using Staphylococcus aureus, the flavanones sigmoidin B 4V-methylether (1) and … Sigmoidin B 4V-methylether and calopocarpin were the most active …
Number of citations: 45 www.academia.edu
E Tuenter, Y Zarev, A Matheeussen, E Elgorashi… - Phytochemistry …, 2019 - Elsevier
… Also sigmoidin B 4′-O-methylether (8) has been tested before against the D6 and W2 strains (IC 50 values of 13.0 μM and 12.7 μM, respectively), again without reporting the …
Number of citations: 8 www.sciencedirect.com
AE Nkengfack, J Kouam, WT Vouffo, ZT Fomum… - Phytochemistry, 1993 - Elsevier
… Compound 4, mp 2 17 ‘, was identified as the known sigmoidin B by direct comparison of its physical and spectral data (mp, IR, ‘H NMR and MS) with an authentic specimen and …
Number of citations: 25 www.sciencedirect.com
L Nemandava, DT Ndinteh, V Mavumengwana
Number of citations: 0

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